molecular formula C20H20FN5O2S B11389415 3-ethyl-6-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-6-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11389415
M. Wt: 413.5 g/mol
InChI Key: QNHCMLLCIKAYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ETHYL-6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the fluorophenyl and methoxyphenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Cyclization to form the thiadiazine ring: The triazole intermediate is then reacted with a thiocarbonyl compound, such as carbon disulfide, to form the thiadiazine ring.

    Introduction of the ethyl and fluorophenyl groups: These groups can be introduced through alkylation and aromatic substitution reactions, respectively.

    Amidation to form the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-ETHYL-6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-ETHYL-6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • 3-(3-METHOXYPHENYL)-6-(3-AMINO-4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Uniqueness

3-ETHYL-6-(4-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the presence of the fluorophenyl and methoxyphenyl groups, which impart distinct chemical properties and biological activities. These functional groups can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C20H20FN5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

3-ethyl-6-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20FN5O2S/c1-3-16-23-24-20-26(16)25-17(12-8-10-13(21)11-9-12)18(29-20)19(27)22-14-6-4-5-7-15(14)28-2/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

QNHCMLLCIKAYSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.